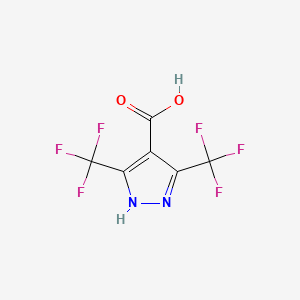

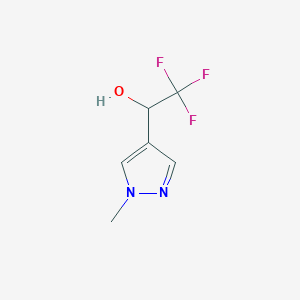

3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Overview

Description

Scientific Research Applications

Antimicrobial Agents

3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: derivatives have been synthesized and studied for their potential as antimicrobial agents. These compounds have shown potent growth inhibition of drug-resistant bacteria, including MRSA and VRE strains . The minimum inhibitory concentration (MIC) values for some derivatives are as low as 0.25 µg/mL , indicating strong antibacterial activity. Additionally, certain derivatives are effective against S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values down to 1 µg/mL .

Drug-Resistant Bacteria Treatment

The derivatives of this compound have been designed to combat ESKAPE pathogens, which are responsible for a majority of nosocomial infections worldwide . These pathogens include Enterococcus faecium , Staphylococcus aureus , and others that have become increasingly resistant to antibiotics. The derivatives of 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid offer a new avenue for the development of novel antibiotics to tackle these challenging infections .

Organic Synthesis

In organic chemistry, 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is used as a precursor for synthesizing various pyrazole derivatives. These derivatives are important for creating compounds with potential pharmacological activities. The synthesis involves the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form hydrazone intermediates, which are then converted into pyrazole derivatives .

Fatty Acid Amide Production

This compound has been utilized in the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide , a fatty acid amide . Fatty acid amides have a wide range of physiological and pharmacological activities, making them significant in various medical and biochemical applications. The synthesis is performed under metal- and catalyst-free conditions, highlighting a practical and environmentally friendly approach .

Metabolite Identification

In vitro metabolism studies have identified 3,5-bis(trifluoromethyl)benzoic acid as a significant metabolite of 3,5-bis(trifluoromethyl)benzyl ethers . Understanding the metabolic pathways and identifying metabolites is crucial for drug development and toxicity studies, as it helps predict the behavior of pharmaceutical compounds in the body.

Density Functional Theory (DFT) Studies

The compound has been the subject of DFT studies to understand its electronic structure and properties . These studies are essential for predicting reactivity and stability, which are vital for designing new compounds with desired characteristics for various applications, including drug design and material science.

Safety and Hazards

The safety data sheet for a related compound, “3,5-Bis(trifluoromethyl)aniline”, indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid are drug-resistant bacteria . This compound has been synthesized as a potent growth inhibitor of planktonic Gram-positive bacteria, including Enterococci and methicillin-resistant S. aureus (MRSA) .

Mode of Action

It’s known that the compound interacts with its bacterial targets, inhibiting their growth . The compound’s interaction with its targets results in changes that inhibit the growth of the bacteria .

Biochemical Pathways

It’s known that the compound inhibits the growth of gram-positive bacteria . This suggests that it may interfere with essential biochemical pathways in these organisms, leading to their death or growth inhibition .

Pharmacokinetics

It’s known that the compound is a significant metabolite formed during the metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation .

Result of Action

The result of the action of 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is the inhibition of the growth of drug-resistant bacteria . The compound has been found to be bactericidal and potent against MRSA persisters . Some compounds are also potent against S. aureus biofilms .

Action Environment

The action environment can significantly influence the efficacy and stability of 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. For instance, the compound has been used as a hydrophobic probe to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core . This suggests that the compound’s action can be influenced by the hydrophobicity of its environment .

properties

IUPAC Name |

3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F6N2O2/c7-5(8,9)2-1(4(15)16)3(14-13-2)6(10,11)12/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWATELKMKWQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601207661 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601207661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

1335234-35-9 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335234-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601207661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its significance in material science?

A1: 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (H2-tfpc) is an organic ligand containing a pyrazole ring functionalized with a carboxylic acid group and two trifluoromethyl groups. [, ] This specific arrangement of functional groups allows H2-tfpc to act as a bridging ligand, coordinating to metal ions and facilitating the formation of extended frameworks known as Metal-Organic Frameworks (MOFs). [, ]

Q2: How does the structure of MOFs synthesized using 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid contribute to their gas adsorption properties?

A2: The research highlights the synthesis of two MOFs using H2-tfpc as a building block: CFA-15 and CFA-13. [, ] In both cases, the rigid structure of H2-tfpc leads to the formation of porous 3D frameworks. [, ] The presence of channels within these frameworks allows for the adsorption of gas molecules. Specifically, CFA-15 exhibits the ability to adsorb CO2 and NO. [] Interestingly, CFA-13 demonstrates selective gas binding, with Cu(I) sites preferentially binding CO and Cu(II) sites showing selectivity towards NH3. [] This selectivity highlights the potential of these materials for applications in gas separation and purification.

Q3: What are the future research directions for 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid-based MOFs?

A3: Further research on H2-tfpc-based MOFs could focus on fine-tuning the pore size and functionality to enhance selectivity for specific gases. Additionally, exploring the catalytic properties of these MOFs, particularly considering the presence of accessible metal sites in CFA-15, could be a promising avenue for future studies. [] Investigating the long-term stability and potential environmental impact of these materials will be crucial for their practical application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B1423009.png)

![Methyl 2-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B1423012.png)

![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride](/img/structure/B1423013.png)

![Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B1423027.png)